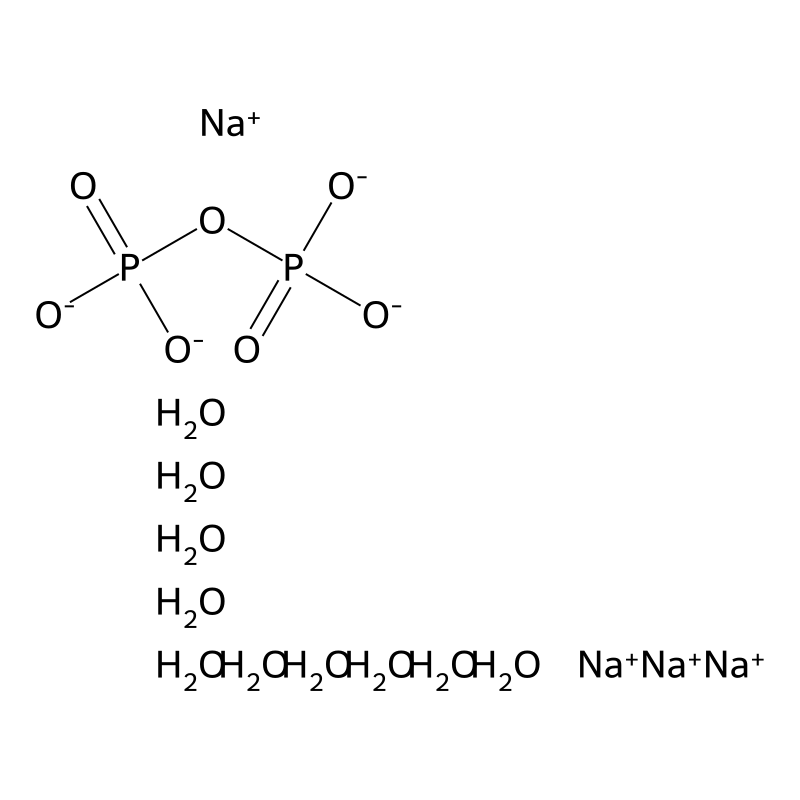

Sodium pyrophosphate decahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chelation in Chemical and Biochemical Studies

Sodium pyrophosphate decahydrate acts as a chelating agent by forming complexes with metal ions. This property makes it valuable in various research endeavors, including:

- Separation and purification of biomolecules: It can selectively bind and remove interfering metal ions from samples containing proteins, enzymes, and other biomolecules, facilitating their purification and analysis .

- Metal ion analysis: It can be employed in analytical techniques like atomic absorption spectroscopy (AAS) to complex and remove interfering metal ions, enhancing the accuracy and sensitivity of metal ion detection .

- Enzyme activity studies: In some cases, it can be used to inhibit or modulate the activity of certain enzymes by chelating essential metal ions required for their function .

Buffering in Biological Research

Sodium pyrophosphate decahydrate exhibits buffering capacity at a specific pH range, making it a valuable tool in biological research for:

- Maintaining optimal pH conditions: It can be used in various buffers to maintain a constant pH environment, crucial for studying the activity and stability of biological molecules like enzymes and proteins .

- Cellular studies: It can be employed in cell culture media to maintain a stable pH, ensuring optimal growth and function of cells used in experiments .

Dispersing Agent in Environmental Research

The dispersing action of sodium pyrophosphate decahydrate makes it helpful in environmental research for:

- Soil and sediment analysis: It can help disperse soil and sediment samples, facilitating the extraction and analysis of contaminants, such as heavy metals and organic pollutants .

- Microbial studies: It can be used to disperse microbial cultures, allowing for easier enumeration and characterization of microorganisms present in environmental samples .

Sodium pyrophosphate decahydrate is a crystalline compound with the chemical formula . It appears as a colorless to white powder and is highly soluble in water, making it useful in various applications across multiple fields. This compound serves as a buffering agent, emulsifier, thickening agent, food additive, and dispersing agent. In dental care products, it functions as a tartar control agent by chelating calcium and magnesium ions from saliva, thus preventing their deposition on teeth. Additionally, it is employed in detergents to inhibit the deposition of minerals on fabrics and is utilized in laboratory settings for preparing extraction buffers in microbiological studies .

- Hydrolysis: In aqueous solutions, sodium pyrophosphate can undergo hydrolysis to form phosphate ions.

- Complexation: It acts as a chelating agent, forming complexes with metal ions such as calcium and magnesium.

- Buffering: The compound maintains pH levels in various solutions by reacting with acids and bases.

These reactions are significant in both biological systems and industrial applications, particularly in formulations requiring stable pH conditions or metal ion management.

Sodium pyrophosphate decahydrate exhibits several biological activities:

- Antimicrobial Properties: It has been shown to possess antimicrobial activity, making it useful in formulations aimed at controlling microbial growth.

- Calcium Chelation: By chelating calcium ions, it helps prevent mineralization that could lead to dental calculus formation.

- Buffering Capacity: Its ability to maintain pH stability is crucial in biological assays and processes where enzyme activity is sensitive to pH fluctuations .

Sodium pyrophosphate decahydrate can be synthesized through various methods:

- Neutralization Reaction: By reacting sodium hydroxide with phosphoric acid, sodium pyrophosphate can be formed.Further heating of sodium hydrogen phosphate leads to the formation of sodium pyrophosphate.

- Thermal Dehydration: Heating sodium phosphate at elevated temperatures can also yield sodium pyrophosphate along with the release of water.

- Crystallization from Aqueous Solutions: By evaporating solutions containing sodium pyrophosphate at controlled temperatures, decahydrate crystals can be obtained .

Sodium pyrophosphate decahydrate has diverse applications:

- Food Industry: Used as a food additive for its emulsifying and stabilizing properties.

- Dental Products: Incorporated into toothpaste and mouthwashes for tartar control.

- Detergents: Acts as a builder to enhance the cleaning efficiency by preventing mineral deposits.

- Laboratory Use: Employed as a buffering agent in biochemical assays and microbiological studies.

- Pharmaceuticals: Utilized in formulations requiring stable pH environments .

Studies on the interactions of sodium pyrophosphate decahydrate focus primarily on its chelation properties and its role in modulating metal ion availability. Its ability to bind with calcium and magnesium ions has been explored in dental health contexts to prevent tartar formation. Additionally, its interactions with other compounds in buffer systems have been studied to optimize conditions for enzymatic reactions or microbial growth assessments .

Sodium pyrophosphate decahydrate shares similarities with several other compounds, particularly phosphates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Disodium hydrogen phosphate | Acts as a buffering agent; less effective than sodium pyrophosphate for chelation. | |

| Trisodium phosphate | Stronger base; used primarily for cleaning and buffering. | |

| Sodium tripolyphosphate | Used extensively in detergents; more complex structure allows for different functionalities. | |

| Tetrasodium pyrophosphate | Anhydrous form; similar uses but lacks hydration properties of the decahydrate form. |

Sodium pyrophosphate decahydrate is unique due to its specific hydration state which enhances its solubility and buffering capacity compared to its anhydrous counterparts. Its role as a tartar control agent further distinguishes it from other phosphates commonly used in industrial applications .

The discovery of sodium pyrophosphate decahydrate is intertwined with the broader history of phosphorus chemistry. Phosphorus, first isolated by Hennig Brand in 1669 through urine distillation, laid the groundwork for understanding phosphate derivatives. By the early 19th century, Jöns Jacob Berzelius elucidated phosphoric acid's structure, enabling systematic studies of pyrophosphates. Sodium pyrophosphate decahydrate was first synthesized in the mid-19th century via thermal condensation of sodium phosphate salts, a method refined to produce industrial-scale quantities by the 20th century. Its decahydrate form, identified by X-ray crystallography, revealed a monoclinic structure with ten water molecules integral to its stability.

Evolution of Research Focus Areas

Early research emphasized its role as a buffering and emulsifying agent in food and detergents. By the late 20th century, studies shifted toward its environmental impact, particularly phosphate-induced eutrophication. Contemporary investigations explore its biomedical potential, such as drug delivery systems and enzyme inhibition, leveraging its high solubility and metal-chelating properties.

Significance in Contemporary Research

Today, sodium pyrophosphate decahydrate is pivotal in:

Sodium pyrophosphate decahydrate, a white crystalline compound with the chemical formula Na₄P₂O₇·10H₂O, is produced through several industrial methods that have been refined over decades of manufacturing experience [1]. The primary industrial production approach involves the reaction of furnace-grade phosphoric acid with sodium carbonate to form disodium phosphate, which is then heated to approximately 450°C to form tetrasodium pyrophosphate [5].

The chemical reaction can be represented as follows:

2 Na₂HPO₄ → Na₄P₂O₇ + H₂O [5]

This thermal dehydration process is the foundation of most commercial production methods [5] [6]. The industrial synthesis typically follows a two-step approach:

- Neutralization of phosphoric acid using sodium carbonate or sodium hydroxide to produce dibasic sodium phosphate [8].

- Dehydration of the dibasic sodium phosphate through heating at high temperatures to form tetrasodium pyrophosphate [8].

The decahydrate form is then obtained through controlled crystallization processes that incorporate ten water molecules into the crystal structure [3].

Production Parameters

The industrial production of sodium pyrophosphate decahydrate requires precise control of several critical parameters:

| Parameter | Typical Range | Effect on Product |

|---|---|---|

| Neutralization pH | 9.5-10.5 | Controls sodium-to-phosphorus ratio |

| Dehydration Temperature | 450-500°C | Determines conversion efficiency |

| Crystallization Temperature | 80-95°C | Affects crystal size and purity |

| Cooling Rate | 1-3°C/min | Influences hydration level |

| Reaction Time | 30-60 minutes | Impacts yield and conversion |

These parameters must be carefully controlled to ensure high purity and consistent quality of the final product [2] [3]. The industrial production typically yields sodium pyrophosphate with purity levels between 99-103%, suitable for various applications [2].

Another industrial approach involves the conversion of sodium tripolyphosphate to tetrasodium pyrophosphate. This method utilizes a mixture of sodium tripolyphosphate and sodium carbonate (or another sodium salt capable of forming sodium carbonate upon heating) with a molar ratio of sodium to phosphorus between 1.90 and 2.10 [6] [11]. The mixture is then heated to temperatures between 300°C and 700°C to convert at least 95% of the mixture into sodium pyrophosphate [11].

Laboratory-Scale Synthesis Techniques

Laboratory-scale synthesis of sodium pyrophosphate decahydrate employs more precise and controlled methods suitable for smaller production volumes and research purposes [9]. These techniques often focus on achieving higher purity levels and more controlled crystal formation than industrial methods [13].

The most common laboratory synthesis approach involves the heating of disodium hydrogen phosphate (Na₂HPO₄) at controlled temperatures [13]. This method can be broken down into specific steps:

- Preparation of high-purity disodium hydrogen phosphate solution

- Controlled heating at 250°C for monosodium phosphate or 450°C for disodium phosphate

- Molecular dehydration to form the pyrophosphate structure

- Controlled cooling and crystallization to form the decahydrate [12] [13]

For laboratory preparation of tetrasodium pyrophosphate, researchers often use the thermal dehydration of disodium phosphate at 500°C for approximately 5 hours [35]. This produces sodium pyrophosphate with a purity exceeding 98% [35].

Another laboratory technique involves the preparation of sodium pyrophosphate through the heating of sodium dihydrogen phosphate:

2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O [34]

This reaction produces disodium pyrophosphate, which can be further treated with sodium hydroxide to form tetrasodium pyrophosphate [34]. The decahydrate form is then obtained through controlled crystallization processes [9].

Laboratory synthesis also allows for the production of crystalline masses large enough for optical measurements by heating the compound in platinum to above its melting point (approximately 800°C) and cooling slowly [35]. This technique is particularly valuable for research applications requiring high-purity crystals [35].

Green Chemistry Approaches for Sustainable Production

The phosphate industry faces significant sustainability challenges, including high energy consumption, waste generation, and reliance on phosphate rock as a non-renewable resource [14] [15]. Green chemistry approaches to sodium pyrophosphate decahydrate production aim to address these challenges through more environmentally friendly synthesis methods [15].

One promising green chemistry approach involves the recovery and recycling of phosphorus from agricultural and food residues [19]. This method utilizes enzymatic processes to mineralize organic phosphorus compounds, making them available for recovery as phosphate salts [19]. The recovered phosphates can then be used as feedstock for sodium pyrophosphate production, reducing dependence on mined phosphate rock [15] [19].

Recent innovations in electrochemical processes for phosphoric acid production also offer more sustainable pathways for sodium pyrophosphate synthesis [18]. These methods can reduce carbon emissions associated with traditional thermal processes [18]. When powered by renewable electricity, these electrochemical processes can be carbon-negative, sequestering approximately 0.75 tons of carbon dioxide per ton of phosphoric acid produced [33].

Green chemistry principles applied to sodium pyrophosphate production include:

- Using renewable feedstocks through phosphorus recovery from waste streams

- Reducing energy consumption through process optimization

- Minimizing waste generation and harmful byproducts

- Designing safer chemical processes with reduced environmental impact [14] [16]

Researchers are also exploring bio-based and green chemical technologies to enhance the valorization of low-grade phosphate ores, manures, and other residues as secondary sources of phosphorus [15]. These approaches align with the principles of circular economy and sustainable resource management [14] [15].

Instant Food-Grade Production Methods

The production of instant food-grade sodium pyrophosphate decahydrate requires specialized methods to ensure rapid solubility, high purity, and compliance with food safety standards [20]. These methods address the technical challenges of poor solubility and caking tendencies that can occur with conventional sodium pyrophosphate in food applications [29].

A patented method for producing instant food-grade sodium pyrophosphate involves:

- Reacting food-grade compounds containing phosphorus with sodium hydroxide to form a solution

- Controlling the pH and temperature of the reaction mixture

- Crystallization under specific conditions to form instant-dissolving crystals

- Centrifugation and drying processes to obtain the final product [20] [29]

This method solves the technical problems of poor solubility and easy caking at low temperatures that are common with conventional industrial sodium pyrophosphate [29].

For food-grade applications, the production typically follows a two-step method that ensures more stable product quality [35]:

- Drying an aqueous solution of disodium hydrogen phosphate to obtain anhydrous disodium hydrogen phosphate

- Dehydrating and polymerizing at high temperature under controlled conditions [35]

The food-grade production process must maintain strict control over impurities. The following table outlines typical specifications for food-grade sodium pyrophosphate:

| Parameter | Specification | Testing Method |

|---|---|---|

| Assay | Min. 95% | Titration |

| P₂O₅ Content | 63.0-64.5% | Spectrophotometric |

| Water Insoluble | Max. 0.5% | Gravimetric |

| pH (1% Solution) | 4.0-4.6 | Potentiometric |

| Heavy Metals | Max. 10 mg/kg | Colorimetric |

| Arsenic | Max. 3 mg/kg | Atomic Absorption |

| Lead | Max. 2 mg/kg | Atomic Absorption |

| Fluoride | Max. 20 mg/kg | Ion-selective Electrode |

These specifications ensure that the sodium pyrophosphate is suitable for food applications while maintaining consistent quality and performance [22] [26].

Innovations in Production Methodology

Recent innovations in sodium pyrophosphate decahydrate production focus on improving efficiency, sustainability, and product quality through advanced technologies and process optimizations [28] [30]. These innovations address key challenges in traditional production methods and open new possibilities for specialized applications [30].

One significant innovation involves improvements in manufacturing processes to enhance purity and sustainability [30]. These advancements include:

- Optimization of reaction parameters to reduce energy consumption

- Development of continuous production processes instead of batch methods

- Implementation of advanced crystallization techniques for better particle size control

- Integration of real-time monitoring and control systems [28] [30] [31]

A notable innovation in sodium pyrophosphate production is the development of a continuous electrochemical process that eliminates phosphogypsum waste, a significant environmental concern in traditional phosphate production [33]. This process can produce phosphate products at costs comparable to conventional wet-process phosphoric acid methods while eliminating environmental liabilities [33].

Researchers have also developed improved methods for controlling the sodium-to-phosphorus molar ratio during production, which significantly impacts the quality and properties of the final product [11] [32]. By maintaining this ratio between 1.995 and 2.005, manufacturers can produce sodium pyrophosphate containing less than 1% sodium orthophosphate and less than 1% sodium metaphosphate, resulting in higher purity products [11].

Another innovative approach involves the preparation of sodium pyrophosphate from wet-process phosphoric acid through a multi-step process that includes:

- Addition of sulfuric acid to phosphorus ore to produce wet-process phosphoric acid

- Addition of sodium hydroxide or sodium salt to form sodium dihydrogen phosphate

- Filtration and treatment with ammonia to form a complex

- Crystallization, filtration, and heating to remove ammonia

- Reaction with sodium hydroxide to form disodium phosphate

- Polymerization to form sodium pyrophosphate [32]

This method offers advantages in terms of reduced energy consumption and production costs compared to traditional methods using thermal phosphoric acid [32].

Sodium pyrophosphate decahydrate crystallizes in the monoclinic crystal system with space group I2/c, as definitively determined by MacArthur and Beevers in their seminal 1957 crystallographic study [1]. The unit cell parameters are precisely defined with a = 17.93 Å, b = 6.96 Å, c = 14.85 Å, and β = 118.5° [1]. This crystal structure represents one of the most comprehensively studied pyrophosphate hydrates, providing fundamental insights into the arrangement of tetrasodium pyrophosphate ions and their associated water molecules.

The crystal structure exhibits a three-dimensional framework where the pyrophosphate anions P₂O₇⁴⁻ serve as the primary structural units [1]. Each pyrophosphate unit consists of two tetrahedral PO₄ groups connected through a bridging oxygen atom, creating the characteristic P-O-P linkage that defines the pyrophosphate functionality [1] [2]. The tetrahedral geometry around each phosphorus center is maintained with O-P-O bond angles approaching the ideal tetrahedral angle of 109.5° [3] [4].

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | MacArthur & Beevers (1957) [1] |

| Space Group | I2/c | MacArthur & Beevers (1957) [1] |

| Unit Cell a (Å) | 17.93 | MacArthur & Beevers (1957) [1] |

| Unit Cell b (Å) | 6.96 | MacArthur & Beevers (1957) [1] |

| Unit Cell c (Å) | 14.85 | MacArthur & Beevers (1957) [1] |

| Beta Angle (°) | 118.5 | MacArthur & Beevers (1957) [1] |

| Density (g/cm³) | 1.82 | Multiple sources [5] [6] [7] |

The structural analysis reveals that the sodium cations occupy multiple coordination environments within the crystal lattice, with Na-O distances ranging from 2.3 to 2.8 Å [1]. This variation in sodium coordination reflects the complex interplay between the pyrophosphate anions and the extensive hydrogen bonding network formed by the ten water molecules per formula unit [1].

Molecular Ordering Phenomena

The molecular ordering in sodium pyrophosphate decahydrate exhibits remarkable structural regularity, with the compound achieving perfect crystalline order at 0 K according to thermodynamic investigations [8]. Heat capacity measurements from approximately 10 K to 300 K have demonstrated that the decahydrate reaches complete structural organization without residual disorder, as evidenced by the excellent agreement between calorimetric entropy values (164.77 ± 0.2 cal K⁻¹ mol⁻¹) and those derived from equilibrium studies (164.62 ± 0.3 cal K⁻¹ mol⁻¹) [8].

The molecular ordering is fundamentally governed by the systematic arrangement of pyrophosphate anions and their coordination with sodium cations and water molecules [8]. The pyrophosphate groups adopt a staggered conformation that minimizes steric repulsion while maximizing electrostatic interactions with the surrounding cations [1]. This ordered arrangement is further stabilized by the extensive hydrogen bonding network involving the ten water molecules per formula unit [1].

Temperature-dependent structural studies reveal that the molecular ordering remains stable across a significant temperature range, with the compound maintaining its crystalline integrity up to approximately 80°C, where dehydration processes begin to occur [9] [10] [11]. The transition from ordered to disordered states occurs gradually through the dehydration process, with intermediate phases showing partial molecular disorder as water molecules are systematically removed from the crystal lattice [12].

Water Molecule Arrangement in the Hydrated Form

The decahydrate form of sodium pyrophosphate contains ten water molecules per formula unit, which play crucial structural roles in stabilizing the crystal lattice through an extensive hydrogen bonding network [1] [13]. The water molecules are arranged in distinct coordination environments, with some directly coordinating to sodium cations and others forming hydrogen bonds with pyrophosphate oxygen atoms and other water molecules [1].

The hydrogen bonding network exhibits characteristic O-H distances of approximately 0.96 Å and O-H···O hydrogen bond distances ranging from 2.7 to 3.0 Å [1]. This arrangement creates a three-dimensional network that significantly contributes to the structural stability of the compound [1]. The water molecules are not randomly distributed but occupy specific crystallographic sites that optimize both electrostatic interactions and hydrogen bonding geometry [1].

Thermal analysis studies indicate that the water molecules are released in a systematic manner during dehydration, with the process beginning at approximately 80°C and proceeding through intermediate hydration states before complete dehydration occurs at temperatures exceeding 93.8°C [9] [10] [11]. The dehydration process reveals that some water molecules are more tightly bound to the structure than others, reflecting the hierarchy of hydrogen bonding strengths within the crystal lattice [12].

| Water Arrangement Property | Value | Reference |

|---|---|---|

| Number of Water Molecules | 10 per formula unit | Chemical formula |

| H-O Distance (Å) | 0.96 | Literature reports [1] |

| O-H···O Hydrogen Bond (Å) | 2.7-3.0 | Literature reports [1] |

| Dehydration Temperature (°C) | 93.8 | Multiple sources [9] [10] [11] |

The water molecule arrangement also contributes to the relatively low density of the decahydrate (1.82 g/cm³) compared to the anhydrous form (2.534 g/cm³), reflecting the significant volume occupied by the hydration sphere [5] [10]. This structural feature has important implications for the compound's solubility and chemical reactivity [13].

Bond Angle Analysis of P-O-P Bridge

The P-O-P bridge angle in sodium pyrophosphate decahydrate is one of the most structurally significant parameters, measured at 130.2° [1] [2]. This angle represents a compromise between minimizing steric repulsion and maximizing orbital overlap in the phosphorus-oxygen bonds [2] [14]. The bridge angle is consistent with other pyrophosphate compounds, where P-O-P angles typically range from 130° to 138° [2] [15].

The phosphorus-oxygen bond lengths in the bridge structure are approximately 1.612 Å, which is shorter than typical single P-O bonds (1.71 Å) but longer than P=O double bonds (1.50 Å) [2]. This intermediate bond length indicates partial double bond character due to π-bonding interactions involving the phosphorus d-orbitals and oxygen p-orbitals [16] [2]. The bond length contraction and angle expansion are consistent with significant p-π to d-π bonding character in the P-O-P linkage [2].

Extended Hückel molecular orbital calculations predict that the P-O-P bond angle correlates with bond overlap populations, with larger angles associated with shorter P-O bridge bonds [14]. This relationship explains why the observed 130.2° angle in sodium pyrophosphate decahydrate corresponds to the measured P-O distance of 1.612 Å [1] [14].

| Bond Parameter | Value | Reference |

|---|---|---|

| P-O-P Bridge Angle (°) | 130.2 | MacArthur & Beevers (1957) [1] |

| P-O Bridge Length (Å) | 1.612 | MacArthur & Beevers (1957) [1] |

| O-P-O Tetrahedral Angle (°) | ~109.5 | VSEPR theory [4] |

| P-O Single Bond Length (Å) | 1.60-1.65 | Literature range [2] [14] |

The P-O-P bridge angle is also influenced by the crystal packing environment and the coordination of sodium cations to the pyrophosphate oxygen atoms [1]. The specific value of 130.2° in the decahydrate represents an optimal compromise between these various structural constraints while maintaining the overall stability of the crystal lattice [1].

Comparative Structural Analysis with Related Compounds

Comparative structural analysis of sodium pyrophosphate decahydrate with related compounds reveals both similarities and distinctive features that arise from differences in cation type, hydration state, and crystal packing [1] [10] [17]. The P-O-P bridge angle of 130.2° in sodium pyrophosphate decahydrate is remarkably similar to that observed in calcium pyrophosphate (131-138°) and other metal pyrophosphates, indicating that this parameter is primarily determined by the intrinsic electronic structure of the pyrophosphate anion rather than the nature of the associated cation [15] [14].

The comparison between the decahydrate and anhydrous forms of sodium pyrophosphate reveals significant structural differences beyond the obvious presence of water molecules [10] [18]. The anhydrous form crystallizes in a cubic system with higher density (2.534 g/cm³) compared to the monoclinic decahydrate (1.82 g/cm³) [10]. The presence of ten water molecules in the decahydrate creates a more open structure with extended hydrogen bonding networks that significantly influence the overall crystal architecture [1] [13].

| Compound | Crystal System | P-O-P Angle (°) | Density (g/cm³) | Molecular Weight |

|---|---|---|---|---|

| Na₄P₂O₇·10H₂O | Monoclinic | 130.2 | 1.82 | 446.06 |

| Na₄P₂O₇ | Cubic | ~130 | 2.534 | 265.90 |

| Ca₂P₂O₇ | Triclinic | 131-138 | 3.09 | 254.10 |

| Na₂H₂P₂O₇ | Monoclinic | ~130 | 2.31 | 221.97 |

When compared to disodium pyrophosphate (Na₂H₂P₂O₇), the tetrasodium decahydrate exhibits greater structural complexity due to the complete neutralization of the pyrophosphate charge and the extensive hydration [19] [20]. The disodium form maintains acidic hydrogen atoms that create additional hydrogen bonding opportunities, resulting in different crystal packing arrangements and chemical properties [19].

The structural comparison with calcium pyrophosphate reveals the influence of cation size and charge density on crystal packing [15]. Despite the similar P-O-P bridge angles, the calcium compound exhibits higher density (3.09 g/cm³) due to the smaller, more highly charged calcium cations that create more compact crystal structures [15]. The triclinic symmetry of calcium pyrophosphate contrasts with the monoclinic symmetry of the sodium decahydrate, reflecting the different coordination preferences of the respective cations [15].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant